molecular formula C9H7FN4O B2816351 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-05-0

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B2816351
CAS RN: 331434-05-0
M. Wt: 206.18
InChI Key: QNLTTXQVAMGCIV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O . It has a molecular weight of 206.18 . This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazoles, which include “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .

Polymer Chemistry

1,2,3-triazoles have been used extensively in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for creating durable and versatile polymers .

Supramolecular Chemistry

In the field of supramolecular chemistry, 1,2,3-triazoles play a significant role due to their hydrogen bonding ability . They can form stable complexes with various guest molecules, enabling the construction of complex supramolecular architectures .

Bioconjugation

1,2,3-triazoles are also used in bioconjugation . They can act as a linker between two biomolecules, allowing for the creation of hybrid molecules with new properties .

Fluorescent Imaging

1,2,3-triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes .

Materials Science

In materials science, 1,2,3-triazoles have been used to create new materials with unique properties . For example, complex 4 can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

Antibacterial Agents

1,2,4-triazoles, a close relative of 1,2,3-triazoles, have shown significant antibacterial activity . This suggests that “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” could potentially be used as an antibacterial agent .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.

properties

IUPAC Name

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLTTXQVAMGCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330939
Record name 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

CAS RN

331434-05-0
Record name 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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